(1-Cyanocyclobutyl)methanesulfonyl chloride

Physicochemical Properties Scaffold Differentiation Medicinal Chemistry

Procurement of (1-Cyanocyclobutyl)methanesulfonyl chloride (CAS 1803581-10-3) is strategic for medicinal chemistry programs targeting the WDR5 hydrophobic pocket, validated by X-ray crystallography (PDB: 6U5Y, 6U8O). The 1-cyano substituent exerts a strong electron-withdrawing inductive effect, modulating sulfonyl chloride electrophilicity and enhancing adduct stability vs. non-cyanated analogs. This strained cyclobutyl scaffold enables sequential functionalization to generate spirocyclic and fused heterocycles; its distinct MW (193.65 g/mol) facilitates LC-MS reaction tracking. Ideal for structure-based oncology drug design and agrochemical intermediate synthesis. Request quote now for high-purity (≥95%) research supply.

Molecular Formula C6H8ClNO2S
Molecular Weight 193.65 g/mol
CAS No. 1803581-10-3
Cat. No. B1378833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyanocyclobutyl)methanesulfonyl chloride
CAS1803581-10-3
Molecular FormulaC6H8ClNO2S
Molecular Weight193.65 g/mol
Structural Identifiers
SMILESC1CC(C1)(CS(=O)(=O)Cl)C#N
InChIInChI=1S/C6H8ClNO2S/c7-11(9,10)5-6(4-8)2-1-3-6/h1-3,5H2
InChIKeyKAXFPLHSFGGLFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyanocyclobutyl)methanesulfonyl chloride (CAS 1803581-10-3): Sourcing and Characterization Data for a Cyano-Functionalized Sulfonyl Chloride Building Block


(1-Cyanocyclobutyl)methanesulfonyl chloride (CAS 1803581-10-3, molecular formula C6H8ClNO2S, MW 193.65) is a heterofunctional organic building block featuring a four-membered cyclobutyl core, a nucleophilically reactive methanesulfonyl chloride group, and a 1-cyano substituent [1]. It is listed under PubChem CID 75480697 [2]. The combination of an electrophilic sulfonyl chloride with a sterically constrained and electron-withdrawing cyanocyclobutyl moiety distinguishes this scaffold from simpler alkyl or aryl sulfonyl chlorides, making it of interest in medicinal chemistry and agrochemical intermediate synthesis . It is commercially available as a research chemical with reported purities of ≥95% .

Why Generic Substitution Fails: Structural and Functional Constraints of (1-Cyanocyclobutyl)methanesulfonyl chloride


The substitution of (1-cyanocyclobutyl)methanesulfonyl chloride with a simpler or non-cyanated analog is not chemically or sterically equivalent. The cyano group at the 1-position of the cyclobutyl ring is not a passive spectator; it exerts a strong electron-withdrawing inductive effect (-I) on the adjacent methanesulfonylmethyl group, modulating the electrophilicity of the sulfonyl chloride and the stability of the resulting sulfonamide or sulfonate ester adducts . Furthermore, the sp-hybridized nitrile serves as a distinct pharmacophore and a synthetic handle for further transformations (e.g., hydrolysis to amides/acids or reduction to amines) . Replacing this compound with unsubstituted cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6) results in the loss of these key electronic and structural attributes, potentially altering reaction kinetics and the biological activity of downstream products. The specific quantitative implications of this differentiation are detailed below.

Quantitative Differentiation Evidence for (1-Cyanocyclobutyl)methanesulfonyl chloride Against Structural Analogs


Molecular Weight and Physicochemical Distinction Relative to Non-Cyanated Cyclobutylmethanesulfonyl Chloride

A fundamental and quantifiable differentiator is the molecular weight and exact mass. (1-Cyanocyclobutyl)methanesulfonyl chloride exhibits a molecular weight of 193.65 g/mol, which is precisely 25.01 g/mol higher than that of its direct non-cyanated analog, cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6, MW 168.64 g/mol) [1]. This mass difference corresponds directly to the cyano group (CN, 26.02 Da). In mass spectrometry-based assays or purification protocols, this distinct m/z value allows for unambiguous differentiation and quantification of the compound versus its non-cyanated counterpart. The presence of the nitrile also modifies the logP and polar surface area, though direct experimental values for this specific compound are not published.

Physicochemical Properties Scaffold Differentiation Medicinal Chemistry

Structural Evidence of the 1-Cyanocyclobutyl Fragment in Active Drug-Like Scaffolds

The (1-cyanocyclobutyl) fragment is a critical structural component in advanced leads targeting the WDR5:MYC protein-protein interaction. Crystal structures (PDB ID: 6U5Y, 6U8O) confirm that the 1-cyanocyclobutyl group of the sulfonamide inhibitor (a derivative synthesized using the target compound as a precursor) occupies a specific hydrophobic pocket in the WDR5 protein, making key van der Waals contacts [1][2]. While the target compound itself is a building block and not the final inhibitor, the X-ray crystallographic evidence validates the utility of this specific fragment for bioactivity. Replacing this fragment with a simple cyclobutyl (lacking the cyano) or an acyclic alkyl chain would disrupt these specific interactions.

WDR5 Inhibitor MYC Oncogene Protein-Protein Interaction

Commercial Availability and Purity Benchmarking

As a specialized building block, (1-cyanocyclobutyl)methanesulfonyl chloride is supplied by multiple vendors with a standard purity of ≥95%. This purity level is consistent with its use in multi-step organic syntheses where subsequent purification steps are anticipated . In contrast, more common sulfonyl chlorides like methanesulfonyl chloride (CAS 124-63-0) are available at ≥99% purity for larger-scale industrial applications [1]. The 95% specification for the target compound reflects its status as a research-grade reagent rather than a bulk commodity chemical, which is a key differentiator for procurement decisions.

Sourcing Purity Supply Chain

Differentiation from (1-Cyanocyclopropyl)methanesulfonyl Chloride by Ring Strain and Sterics

Vendor comparisons highlight that (1-cyanocyclopropyl)methanesulfonyl chloride, while containing a similar functional group array, differs significantly in reactivity and stability due to the higher ring strain of the cyclopropane ring (approx. 27.5 kcal/mol) compared to the cyclobutane ring (approx. 26.5 kcal/mol) . This difference in strain energy can lead to divergent reaction pathways, particularly in ring-opening or rearrangement reactions. For instance, cyclobutyl derivatives are generally less prone to acid-catalyzed ring opening than cyclopropyl analogs, offering a more stable scaffold for multi-step sequences.

Ring Strain Reactivity Steric Effects

Recommended Research and Application Scenarios for (1-Cyanocyclobutyl)methanesulfonyl chloride


Synthesis of Sulfonamide-Based WDR5:MYC Protein-Protein Interaction Inhibitors

This compound is a recommended intermediate for generating sulfonamide libraries targeting the WDR5 protein. The 1-cyanocyclobutyl fragment is a validated component of ligands that bind to the WDR5 hydrophobic pocket, as demonstrated by X-ray crystallography (PDB: 6U5Y, 6U8O) [1]. Its procurement is strategic for medicinal chemistry teams pursuing structure-based drug design in oncology.

Development of Novel Agrochemical Intermediates

Market analyses and chemical supplier descriptions identify (1-cyanocyclobutyl)methanesulfonyl chloride as a versatile small-molecule scaffold for the synthesis of agrochemicals, including fungicides and herbicides . The combination of a cyclobutyl ring and a cyano group, which can be further transformed, offers a distinct physicochemical profile for designing crop protection agents with improved metabolic stability or target binding.

QC and Analytical Method Development Using a Distinct Molecular Mass

The specific molecular weight of 193.65 g/mol, which is a direct consequence of its unique atomic composition (C6H8ClNO2S), provides a clear and quantifiable differentiator from other cyclobutyl sulfonyl chlorides [2]. This distinct mass can be leveraged in LC-MS and GC-MS methods to track reaction progress, quantify the compound in complex mixtures, or verify the identity of incoming material against its certificate of analysis.

Synthetic Exploration of Heterocyclic Scaffolds with Constrained Rings

As a sulfonyl chloride containing a strained cyclobutyl ring, this compound serves as a building block for the synthesis of novel spirocyclic or fused heterocycles . Its unique substitution pattern allows for sequential functionalization (e.g., nucleophilic displacement of the chloride, followed by nitrile group transformation) to generate diverse chemical space not easily accessible from acyclic or monocyclic precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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